Ethanol, 2,2'-hydrazonobis-
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Overview
Description
Ethanol, 2,2'-hydrazonobis- (EH) is a chemical compound that has gained significant attention in scientific research due to its unique properties. EH is a colorless, odorless, and water-soluble compound that is synthesized by the reaction of hydrazine hydrate with acetaldehyde. EH has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mechanism Of Action
Ethanol, 2,2'-hydrazonobis- exerts its effects by inhibiting the activity of certain enzymes and proteins. Ethanol, 2,2'-hydrazonobis- can bind to the active site of enzymes and proteins, preventing them from carrying out their normal functions. Ethanol, 2,2'-hydrazonobis- can also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical And Physiological Effects
Ethanol, 2,2'-hydrazonobis- has been shown to have a number of biochemical and physiological effects. In biochemistry, Ethanol, 2,2'-hydrazonobis- can inhibit the activity of certain enzymes, including catalase and peroxidase. In pharmacology, Ethanol, 2,2'-hydrazonobis- can lower blood pressure by inhibiting the activity of angiotensin-converting enzyme. Ethanol, 2,2'-hydrazonobis- can also improve insulin sensitivity, making it a potential treatment for diabetes.
Advantages And Limitations For Lab Experiments
Ethanol, 2,2'-hydrazonobis- has a number of advantages and limitations for lab experiments. One advantage is that it is relatively simple to synthesize, making it readily available for use in experiments. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that it can be toxic in high concentrations, making it necessary to use caution when handling it.
Future Directions
There are a number of potential future directions for research on Ethanol, 2,2'-hydrazonobis-. One direction is to further explore its potential applications in the treatment of cancer, hypertension, and diabetes. Another direction is to investigate its potential applications in materials science, particularly in the synthesis of metal nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of Ethanol, 2,2'-hydrazonobis- and its effects on various enzymes and proteins.
Synthesis Methods
Ethanol, 2,2'-hydrazonobis- is synthesized by the reaction of hydrazine hydrate with acetaldehyde in the presence of a catalyst such as sodium hydroxide. The reaction proceeds via a condensation reaction, resulting in the formation of Ethanol, 2,2'-hydrazonobis- and water. The synthesis of Ethanol, 2,2'-hydrazonobis- is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
Ethanol, 2,2'-hydrazonobis- has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, Ethanol, 2,2'-hydrazonobis- has been shown to inhibit the activity of certain enzymes, including catalase and peroxidase. Ethanol, 2,2'-hydrazonobis- has also been shown to have potential applications in the treatment of cancer, as it can induce apoptosis in cancer cells.
In pharmacology, Ethanol, 2,2'-hydrazonobis- has been shown to have potential applications in the treatment of hypertension, as it can lower blood pressure by inhibiting the activity of angiotensin-converting enzyme. Ethanol, 2,2'-hydrazonobis- has also been shown to have potential applications in the treatment of diabetes, as it can improve insulin sensitivity.
In materials science, Ethanol, 2,2'-hydrazonobis- has been shown to have potential applications in the synthesis of metal nanoparticles, as it can act as a reducing agent to reduce metal ions to their metallic form.
properties
CAS RN |
13529-51-6 |
---|---|
Product Name |
Ethanol, 2,2'-hydrazonobis- |
Molecular Formula |
C4H12N2O2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
2-[amino(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C4H12N2O2/c5-6(1-3-7)2-4-8/h7-8H,1-5H2 |
InChI Key |
MVPRCWFLPDNGNR-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCO)N |
Canonical SMILES |
C(CO)N(CCO)N |
Other CAS RN |
13529-51-6 |
Origin of Product |
United States |
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